Stereochemical Identity: (3R,4R)-trans vs. (3R,4S)-cis Diastereomer – Regulatory Divergence
The (3R,4R)-trans diastereomer (CAS 201228-21-9) is structurally distinct from the (3R,4S)-cis diastereomer (CAS 1310730-65-4). The (3R,4S) compound is formally designated as ‘Upadacitinib Impurity 50’ and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation [1]. The (3R,4R) compound carries no such impurity designation, making it suitable as a starting material or intermediate where the (3R,4S) isomer must be rigorously excluded. This distinction is binary and has immediate procurement consequences for any laboratory developing Upadacitinib or related JAK inhibitor analogs.
| Evidence Dimension | Regulatory status / Pharmaceutical impurity designation |
|---|---|
| Target Compound Data | No impurity designation; used as research intermediate |
| Comparator Or Baseline | (3R,4S) diastereomer (CAS 1310730-65-4) designated as Upadacitinib Impurity 50 |
| Quantified Difference | Binary categorical difference: impurity vs. non-impurity intermediate |
| Conditions | Pharmaceutical analytical context per ANDA/QC regulatory guidance |
Why This Matters
For synthetic chemists building chiral pyrrolidine libraries or developing Upadacitinib-related compounds, selecting the (3R,4R) diastereomer ensures that the (3R,4S) impurity is not inadvertently introduced, simplifying downstream purification and analytical validation.
- [1] SynZeal. Upadacitinib Impurity 50: Ethyl (3R,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylate. SynZeal, 2025. Available at: https://www.synzeal.com/cn/upadacitinib-impurity-50 View Source
